molecular formula C30H48N6O10 B035327 Ammonium phenylalanylleucyl-alpha-glutamyl-N-(1-carboxylato-2-methylpropyl)-alpha-glutamine CAS No. 104180-33-8

Ammonium phenylalanylleucyl-alpha-glutamyl-N-(1-carboxylato-2-methylpropyl)-alpha-glutamine

Cat. No. B035327
M. Wt: 652.7 g/mol
InChI Key: QWCLJDKCIMEDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium phenylalanylleucyl-alpha-glutamyl-N-(1-carboxylato-2-methylpropyl)-alpha-glutamine, commonly referred to as AGL, is a synthetic peptide that has been widely used in scientific research applications. It is a complex molecule that is composed of 22 amino acids and has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

AGL works by binding to specific receptors on the surface of cells, which triggers a cascade of biochemical reactions within the cell. This can lead to changes in gene expression, protein synthesis, and cellular metabolism.

Biochemical And Physiological Effects

AGL has been found to have a variety of biochemical and physiological effects, including the regulation of insulin secretion, the modulation of immune cell function, and the promotion of cell survival. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AGL in lab experiments is its high purity and specificity. This allows researchers to accurately control the concentration of the peptide and study its effects on various cellular processes. However, one limitation of using AGL is its high cost, which can limit its use in certain research applications.

Future Directions

There are many potential future directions for research involving AGL. One area of interest is the development of new drugs that target specific AGL receptors, which could have therapeutic applications in a variety of diseases. Another area of interest is the use of AGL as a tool for studying the mechanisms of protein folding and aggregation, which could lead to new insights into the development of neurodegenerative diseases. Additionally, further research is needed to fully understand the complex biochemical and physiological effects of AGL and its potential applications in various fields of science.

Synthesis Methods

The synthesis of AGL involves the use of solid-phase peptide synthesis techniques. This process involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group to prevent unwanted reactions. Once the peptide chain has been fully assembled, the final product is cleaved from the solid support and purified using various chromatographic techniques.

Scientific Research Applications

AGL has been used in a variety of scientific research applications, including studies related to protein folding, enzyme kinetics, and drug design. It has also been used to investigate the mechanisms of action of various hormones and neurotransmitters in the body.

properties

CAS RN

104180-33-8

Product Name

Ammonium phenylalanylleucyl-alpha-glutamyl-N-(1-carboxylato-2-methylpropyl)-alpha-glutamine

Molecular Formula

C30H48N6O10

Molecular Weight

652.7 g/mol

IUPAC Name

azanium;2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C30H45N5O10.H3N/c1-16(2)14-22(34-26(40)19(31)15-18-8-6-5-7-9-18)29(43)33-20(10-12-23(36)37)27(41)32-21(11-13-24(38)39)28(42)35-25(17(3)4)30(44)45;/h5-9,16-17,19-22,25H,10-15,31H2,1-4H3,(H,32,41)(H,33,43)(H,34,40)(H,35,42)(H,36,37)(H,38,39)(H,44,45);1H3

InChI Key

QWCLJDKCIMEDLV-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)[O-])NC(=O)C(CC1=CC=CC=C1)N.[NH4+]

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N.N

sequence

FLEEV

synonyms

PHE-LEU-GLU-GLU-VAL AMMONIUM

Origin of Product

United States

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